molecular formula C8H6BrN B126402 4-Bromophenylacetonitrile CAS No. 16532-79-9

4-Bromophenylacetonitrile

Cat. No. B126402
CAS RN: 16532-79-9
M. Wt: 196.04 g/mol
InChI Key: MFHFWRBXPQDZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenylacetonitrile is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further linked to an acetonitrile group. This structure is a key building block in the development of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of compounds related to 4-Bromophenylacetonitrile often involves multi-step reactions that include bromination, oxyalkylation, and thioamidation processes. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a compound structurally related to 4-Bromophenylacetonitrile, was achieved through a three-step process starting from 4-hydroxybenzonitrile with a total yield of 49.2% . Similarly, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was performed using a one-pot multicomponent reaction, yielding 86% of the desired product .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-bromophenyl moiety has been elucidated using various analytical techniques. For example, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was confirmed by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen interactions within the unit cell .

Chemical Reactions Analysis

Chemical reactions involving 4-bromophenyl derivatives can be complex and diverse. The electrochemical oxidation of 4-bromoaniline, a related compound, in acetonitrile solution follows the Bacon–Adams mechanism, leading to the formation of brominated anilines and oxidized forms of brominated 4-amino-diphenylamines . Additionally, the reaction between tris(4-bromophenyl)ammoniumyl and the acetate anion in acetonitrile was shown to involve direct electron transfer, which contrasts with previous suggestions of acylation being the dominant pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromophenylacetonitrile derivatives are influenced by the presence of the bromine atom and the acetonitrile group. These properties are critical in determining the reactivity and potential applications of the compound in various chemical reactions. The electrochemical studies provide insights into the oxidation mechanisms and the stability of the bromine-containing compounds in solution .

Scientific Research Applications

Chemical Synthesis and Reactions

4-Bromophenylacetonitrile serves as an intermediate in the synthesis of various biologically active compounds. Its role in the generation of aryl enol radical cations under specific conditions has been studied. These cations show moderate acidity and react with nucleophiles like chloride, leading to potential applications in organic synthesis and pharmaceuticals (Schepp, 2004). Furthermore, 4-Bromophenylacetonitrile is utilized in the synthesis of certain carbothioamide derivatives, acting as a crucial intermediate. These derivatives hold significance due to their biological properties, hinting at potential applications in drug development and other fields (Wang et al., 2016).

Analytical Chemistry

In the realm of analytical chemistry, 4-Bromophenylacetonitrile plays a role in the quantitative analysis of pharmaceutical ingredients. A study developed an HPLC method to quantitatively determine an impurity, (4-Bromophenyl) {Pyridine-2-yl} Acetonitrile, in Brompheniramine Maleate, showcasing its importance in ensuring pharmaceutical purity and safety (Wagh et al., 2017).

Material Science

The compound also finds applications in material science. A study focused on synthesizing a derivative, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC), from 4-Bromophenylacetonitrile. This derivative exhibits solvatochromic properties and has potential as a probe in different micelles, indicating applications in material science, specifically in developing fluorescent materials and sensors (Khan, 2017).

Safety And Hazards

4-Bromophenylacetonitrile is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

properties

IUPAC Name

2-(4-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHFWRBXPQDZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051774
Record name 4-Bromophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenylacetonitrile

CAS RN

16532-79-9
Record name (4-Bromophenyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16532-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016532799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenylacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetonitrile, 4-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Bromophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromophenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromophenylacetonitrile

Citations

For This Compound
248
Citations
J Percino, M Ceron, P Venkatesan… - Crystal Growth & …, 2017 - ACS Publications
… Briefly, a solution of 4-(dimethylamino)benzaldehyde (1.0 equiv) in 10 mL of ethanol, 4-bromophenylacetonitrile (1.0 equiv), and KOH (4.0 equiv) was stirred at room temperature for 12 h…
Number of citations: 24 pubs.acs.org
XY Zhang, Y Du, Y Lu, WL Wang, QY Wu - Science of The Total …, 2022 - Elsevier
… The dissolved organic carbon levels strongly correlated with the formation of 3-bromophenylacetonitrile and 4-bromophenylacetonitrile, and the fluorescence I–V region intensity …
Number of citations: 9 www.sciencedirect.com
XY Zhang, Y Lu, Y Du, WL Wang, LL Yang… - Journal of Hazardous …, 2021 - Elsevier
… -bromo-1-phenylethylene, 2-bromobenzaldehyde, 3-bromobenzaldehyde, 4-bromobenzaldehyde, 2-bromophenylacetonitrile, 3-bromophenylacetonitrile and 4-bromophenylacetonitrile…
Number of citations: 17 www.sciencedirect.com
C Fan, Y Shan, Y Yin, X Cao - New Journal of Chemistry, 2023 - pubs.rsc.org
… The C [triple bond, length as m-dash] N⋯H interactions of 3-bromophenylacetonitrile- and 4-bromophenylacetonitrile-based systems are relatively stronger because of their larger …
Number of citations: 2 pubs.rsc.org
A Kumar, RA Rhodes, J Spychala, WD Wilson… - European journal of …, 1995 - Elsevier
… To a mechanically stirred solution 24.8 g (0.13 mol) of 4bromophenylacetonitrile in 100 ml dry toluene under nitrogen, a mixture of 162 ml 1 M DIBAL and 30 ml toluene was added …
Number of citations: 49 www.sciencedirect.com
PL Ornstein, DM Zimmerman, MB Arnold… - Journal of medicinal …, 2000 - ACS Publications
… We converted 4-bromophenylacetonitrile 6 to 4-bromophenylpropionitrile 7 with potassium carbonate and dimethyl carbonate, then reduced the nitrile to amine 8 using borane−dimethyl …
Number of citations: 92 pubs.acs.org
S Laval, W Dayoub, A Favre-Reguillon, M Berthod… - Tetrahedron …, 2009 - Elsevier
… We began our investigation with the reduction of 4-bromophenylacetonitrile 1a using 1,1,3,3-… Effect of TMDS and Ti(OiPr) 4 on the reduction of 4-bromophenylacetonitrile 1a to 4-…
Number of citations: 90 www.sciencedirect.com
Z Huang, R Wang, Y Chen, X Liu, K Wang, L Mao… - Polymer …, 2019 - pubs.rsc.org
… (TPB) (0.90 g, 2.50 mmol) and 4-bromophenylacetonitrile (0.54 g, 2.75 mmol) were put into a … The mixture was stirred at room temperature until TPB and 4-bromophenylacetonitrile were …
Number of citations: 14 pubs.rsc.org
L Huo, Z Tan, X Wang, M Han, Y Li - Synthetic metals, 2007 - Elsevier
… Pd(AcO) 2 and P(o-tol) 3 were obtained from Aldrich Chemical Co., methyltriphenylphosphonium bromide and 4-bromophenylacetonitrile were obtained from Acros Chemical Co., and …
Number of citations: 12 www.sciencedirect.com
SY Chen, YW Chiu, GS Liou - Nanoscale, 2019 - pubs.rsc.org
… Aldehyde derivatives (TPA-CHO and diOMe-TPA-CHO) and phenylacetonitrile (or 4-bromophenylacetonitrile) were used to synthesize the AIE-active α-cyanostilbene-containing TPA …
Number of citations: 41 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.